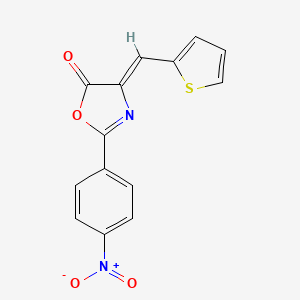

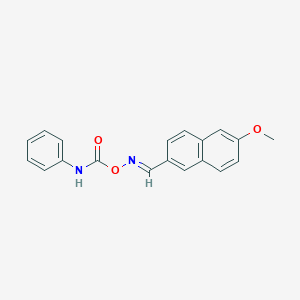

![molecular formula C17H24N2O3S B5588321 1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5588321.png)

1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine" belongs to a class of chemicals that have been studied for various biological activities. While direct studies on this exact compound may be limited, related compounds have been synthesized and evaluated for their potential in various applications, including as inhibitors for enzymes like lipoxygenase and cholinesterase, and for their antimicrobial properties.

Synthesis Analysis

The synthesis of related piperidine derivatives typically involves nucleophilic substitution reactions, coupling of phenylsulfonyl chloride with piperidine under controlled conditions, followed by substitutions at specific positions to introduce various functional groups (Khalid et al., 2013). These synthetic routes offer pathways to a wide array of sulfonamide compounds bearing the piperidine nucleus, showcasing the versatility of this chemical framework.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been elucidated using techniques like X-ray diffraction, revealing insights into their conformation, crystal packing, and the geometric disposition around sulfur atoms. For instance, related compounds show the piperidine ring adopting a chair conformation and feature distorted tetrahedral geometry around the sulfur atom, highlighting the structural characteristics that might influence their biological activity (Naveen et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including sulfonation, alkylation, and cycloaddition, to yield compounds with diverse functional groups and biological activities. These reactions are crucial for modifying the chemical structure to enhance selectivity and potency towards target enzymes or receptors (Hu et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, crystallinity, and melting points, are determined by their molecular structure and functional groups. Such properties are essential for understanding the compound's behavior in biological systems and for the development of potential therapeutic agents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are influenced by the presence of sulfonyl groups and the piperidine ring. These groups contribute to the compound's ability to interact with enzymes and receptors, affecting their biological activities and making them candidates for further pharmacological evaluation.

For more specific and detailed information, the synthesis methods, molecular structure analysis, and properties of closely related compounds provide valuable insights into the chemical and biological characteristics of “1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine”.

References:

科学的研究の応用

Sulfonamide Inhibitors in Drug Development

Sulfonamide compounds, including structures similar to 1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine, have been recognized for their significant role in drug development. These compounds serve as synthetic bacteriostatic antibiotics and have found applications beyond treating bacterial infections. Notably, sulfonamides have evolved to include a wide range of clinical uses, such as in diuretics, carbonic anhydrase inhibitors, antiepileptics, and more recently, in antiviral, anticancer, and Alzheimer’s disease drugs. The versatility of the sulfonamide group in contributing to the pharmacological efficacy of drugs underscores its importance in medicinal chemistry (Gulcin & Taslimi, 2018).

Piperazine Derivatives for Therapeutic Use

1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine belongs to a broader class of piperazine derivatives, which are integral to the design of drugs with diverse therapeutic uses. These include antipsychotic, antihistamine, antidepressant, anticancer, and antiviral applications. The flexibility of the piperazine nucleus in drug design is highlighted by its presence in numerous clinically used drugs, demonstrating its potential for creating novel therapeutics with varied pharmacological profiles. This adaptability points to the continued interest and exploration of piperazine-based molecules in drug discovery, emphasizing their role in developing new treatments for various diseases (Rathi et al., 2016).

Applications in Synthesis of N-heterocycles

The compound also finds relevance in the synthesis of N-heterocycles, which are crucial structural components in many natural products and therapeutically active molecules. Techniques involving chiral sulfinamides, closely related to the sulfonamide functionality, are instrumental in the stereoselective synthesis of piperidines, pyrrolidines, azetidines, and their fused derivatives. This methodological approach facilitates the production of structurally diverse N-heterocycles, showcasing the pivotal role of sulfonamide and related structures in the synthesis of biologically active compounds (Philip et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

piperidin-1-yl-(3-piperidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c20-17(18-10-3-1-4-11-18)15-8-7-9-16(14-15)23(21,22)19-12-5-2-6-13-19/h7-9,14H,1-6,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMSSEZKIYJVSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[3-(1-Piperidinylcarbonyl)phenyl]sulfonyl}piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

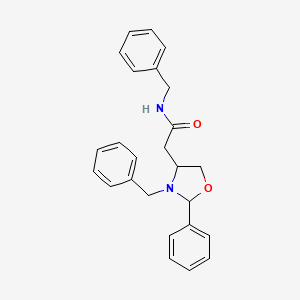

![N-phenyl-4-{[(pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5588255.png)

![2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5588268.png)

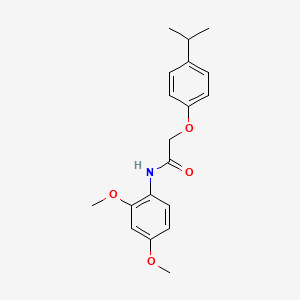

![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5588269.png)

![ethyl 4-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-1-piperazinecarboxylate](/img/structure/B5588273.png)

![3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5588299.png)

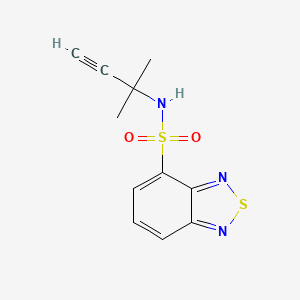

![5-(3-pyridinyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5588310.png)

![N-benzyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5588315.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B5588333.png)

![{4-[2-(methylthio)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5588340.png)